![molecular formula C20H19BrClN3O B2970327 3-(4-Bromophenyl)-8-(4-chlorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1184989-72-7](/img/structure/B2970327.png)
3-(4-Bromophenyl)-8-(4-chlorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)-8-(4-chlorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, also known as BCT, is a novel chemical compound that has gained significant attention in the field of scientific research. BCT belongs to the class of spirocyclic compounds, which are known for their diverse biological activities. The unique molecular structure of BCT makes it a promising candidate for various applications, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Pharmacological Research and Receptor Agonists
This compound, as part of the triazaspirodecanone family, has been studied for its potential as a receptor agonist. Specifically, research has focused on the development of high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor, leading to the synthesis of optimized ligands that exhibit high affinity and moderate to good selectivity versus opioid receptors. These compounds have shown potential as full agonists in biochemical assays, indicating their relevance in pharmacological research aimed at targeting specific receptors for therapeutic purposes (Röver et al., 2000).
Antimicrobial and Antifungal Activities
Triazaspirodecanone derivatives have also been investigated for their antimicrobial and antifungal properties. Studies have synthesized and evaluated the activities of various derivatives against multiple strains of microbes, including fungi and bacteria. Some compounds have shown significant antimicrobial activity, highlighting their potential in developing new treatments for microbial infections (Dalloul et al., 2017).
Anticancer and Antidiabetic Research
In addition, these compounds have been explored for their anticancer and antidiabetic properties. Research has developed analogs that showed high significantly anticancer activities compared with control substances against specific cancer cell lines. Moreover, certain compounds exhibited higher therapeutic indices as inhibitors of enzymes relevant to diabetes management compared with standard antidiabetic drugs, indicating their potential application in anticancer and antidiabetic therapies (Flefel et al., 2019).
Chemical Structure and Conformation Analysis
The chemical structure and conformation of bromo-substituted pyrazoline and isoxazolinone spiro derivatives, closely related to the compound , have been analyzed to understand their molecular configurations better. These analyses have revealed insights into the extended pi conjugation and the influence of substituents on the molecular properties of these compounds, which is crucial for designing molecules with desired pharmacological or chemical properties (Bruno et al., 2004).
Propiedades
IUPAC Name |
3-(4-bromophenyl)-8-[(4-chlorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrClN3O/c21-16-5-3-15(4-6-16)18-19(26)24-20(23-18)9-11-25(12-10-20)13-14-1-7-17(22)8-2-14/h1-8H,9-13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSNTLZSKIGTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-8-(4-chlorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

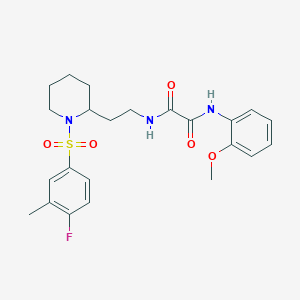
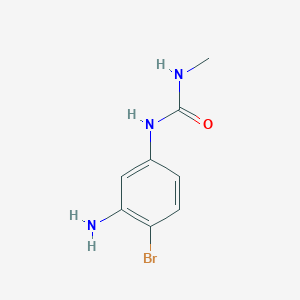
![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2970247.png)
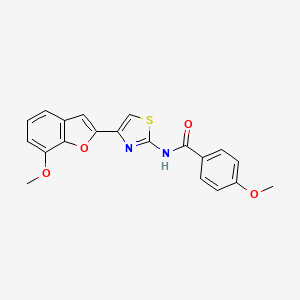
![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2970250.png)
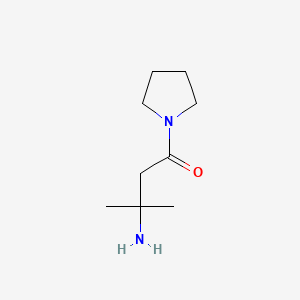
![1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B2970255.png)
![6-(4-Methoxyphenyl)-5-methyl-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2970256.png)

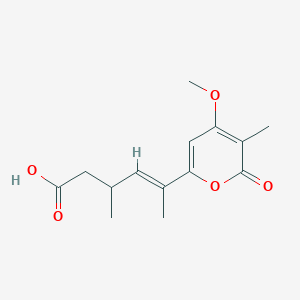
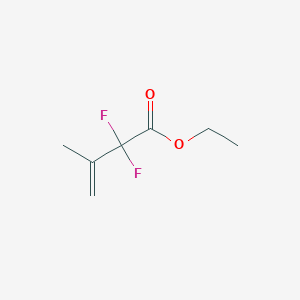
![Benzo[c][1,2,5]oxadiazol-5-amine hydrochloride](/img/structure/B2970264.png)
![2-(4-chlorophenoxy)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2970265.png)
